molecular formula C22H21ClN2O4S B3451620 2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-benzylacetamide

2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-benzylacetamide

Cat. No.: B3451620
M. Wt: 444.9 g/mol
InChI Key: BBYSIOXSYIEFIF-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-benzylacetamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group, a chloro-substituted aniline, and a methoxy group. It is primarily used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-benzylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction, crystallization, and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfinyl or sulfhydryl derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-benzylacetamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzymes. The benzenesulfonyl group interacts with the active site of enzymes, blocking their activity. This inhibition can affect various molecular pathways, including those involved in cell proliferation and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-29-21-13-12-18(23)14-20(21)25(30(27,28)19-10-6-3-7-11-19)16-22(26)24-15-17-8-4-2-5-9-17/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYSIOXSYIEFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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